REACTION_SMILES
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[CH2:27]1[O:28][CH2:29][CH2:30][O:31][CH2:32]1.[Cl:33][CH2:34][Cl:35].[ClH:26].[OH2:36].[c:1]1([CH2:7][O:8][C:9](=[O:10])[NH:11][CH2:12][CH:13]2[CH2:14][N:15]([C:19]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:25])[CH2:16][CH2:17][CH2:18]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][O:8][C:9](=[O:10])[NH:11][CH2:12][CH:13]2[CH2:14][NH:15][CH2:16][CH2:17][CH2:18]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCC(CNC(=O)OCc2ccccc2)C1
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Name
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|
Type
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product
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Smiles
|
O=C(NCC1CCCNC1)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:27]1[O:28][CH2:29][CH2:30][O:31][CH2:32]1.[Cl:33][CH2:34][Cl:35].[ClH:26].[OH2:36].[c:1]1([CH2:7][O:8][C:9](=[O:10])[NH:11][CH2:12][CH:13]2[CH2:14][N:15]([C:19]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:25])[CH2:16][CH2:17][CH2:18]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][O:8][C:9](=[O:10])[NH:11][CH2:12][CH:13]2[CH2:14][NH:15][CH2:16][CH2:17][CH2:18]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC(CNC(=O)OCc2ccccc2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NCC1CCCNC1)OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |